(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid (2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid
Brand Name: Vulcanchem
CAS No.: 106343-08-2
VCID: VC0025105
InChI: InChI=1S/C20H30N8O9/c21-11(1-3-14(22)29)18(34)24-7-16(31)28-13(5-10-6-23-9-26-10)19(35)25-8-15(30)27-12(20(36)37)2-4-17(32)33/h6,9,11-13H,1-5,7-8,21H2,(H2,22,29)(H,23,26)(H,24,34)(H,25,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)/t11-,12-,13-/m0/s1
SMILES: C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N
Molecular Formula: C20H30N8O9
Molecular Weight: 526.5 g/mol

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid

CAS No.: 106343-08-2

Main Products

VCID: VC0025105

Molecular Formula: C20H30N8O9

Molecular Weight: 526.5 g/mol

(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid - 106343-08-2

CAS No. 106343-08-2
Product Name (2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-Diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid
Molecular Formula C20H30N8O9
Molecular Weight 526.5 g/mol
IUPAC Name (2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-2,5-diamino-5-oxopentanoyl]amino]acetyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]pentanedioic acid
Standard InChI InChI=1S/C20H30N8O9/c21-11(1-3-14(22)29)18(34)24-7-16(31)28-13(5-10-6-23-9-26-10)19(35)25-8-15(30)27-12(20(36)37)2-4-17(32)33/h6,9,11-13H,1-5,7-8,21H2,(H2,22,29)(H,23,26)(H,24,34)(H,25,35)(H,27,30)(H,28,31)(H,32,33)(H,36,37)/t11-,12-,13-/m0/s1
Standard InChIKey ZDCKGJOKZZOVFP-AVGNSLFASA-N
Isomeric SMILES C1=C(NC=N1)C[C@@H](C(=O)NCC(=O)N[C@@H](CCC(=O)O)C(=O)O)NC(=O)CNC(=O)[C@H](CCC(=O)N)N
SMILES C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N
Canonical SMILES C1=C(NC=N1)CC(C(=O)NCC(=O)NC(CCC(=O)O)C(=O)O)NC(=O)CNC(=O)C(CCC(=O)N)N
Sequence QGHGE
PubChem Compound 16750087
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator